3-amino-4-chloro-N,N-dimethylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H11ClN2O2S It is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chloro-N,N-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the meta position relative to the chloro substituent.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can participate in coupling reactions, such as diazotization followed by coupling with phenols or amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder and hydrochloric acid.
Major Products:
Acylated or Sulfonylated Derivatives: Formed through electrophilic substitution.
Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions used.
Coupled Products: Formed through diazotization and subsequent coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the amino and sulfonamide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
4-Chloro-N,N-dimethylbenzenesulfonamide: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-N,N-dimethylbenzenesulfonamide:
4-Amino-N,N-dimethylbenzenesulfonamide: The position of the amino group is different, leading to variations in reactivity and applications.
Uniqueness: 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Biological Activity
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an amino group, a chloro substituent, and a sulfonamide functional group attached to a benzene ring. These structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and interact with molecular targets such as proteins and nucleic acids. The sulfonamide group is particularly important for its mechanism of action, allowing the compound to form hydrogen bonds and other interactions with biological molecules. Notably, it has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, thereby demonstrating antibacterial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide structure is known to disrupt bacterial growth by inhibiting folic acid synthesis, which is essential for DNA replication and cell division.
Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential antiviral activity. Studies have indicated that derivatives of sulfonamides can inhibit viral replication in various models. For example, some sulfonamide compounds have demonstrated efficacy against viruses such as coxsackievirus B and others through mechanisms that may involve the inhibition of viral proteases or interference with viral entry into host cells .
Anticancer Potential
Emerging research suggests that this compound may have applications in cancer therapy. Its ability to interfere with specific cellular pathways could potentially inhibit cancer cell proliferation. Studies exploring the structure-activity relationship (SAR) of similar compounds have highlighted the importance of functional groups in enhancing anticancer activity .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antibacterial | Inhibits folic acid synthesis in bacteria | |
Antiviral | Effective against coxsackievirus B | |
Anticancer | Potential to inhibit cancer cell proliferation |
Case Study: Antiviral Activity Against Coxsackievirus B
A study conducted on sulfonamide derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.5 to 7.5 µM against coxsackievirus B. This suggests that modifications to the sulfonamide structure can enhance antiviral potency, indicating a promising avenue for further research on this compound's derivatives .
Properties
IUPAC Name |
3-amino-4-chloro-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRXATZJIMUAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397078 | |
Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100313-81-3 | |
Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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